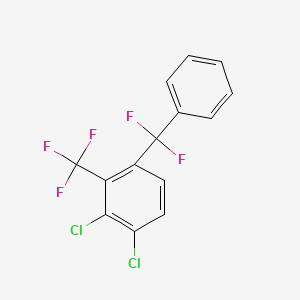
1,2-Dichloro-4-(difluorophenylmethyl)-3-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dichloro-4-(difluorophenylmethyl)-3-(trifluoromethyl)benzene is a complex organic compound characterized by the presence of multiple halogen atoms attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-4-(difluorophenylmethyl)-3-(trifluoromethyl)benzene typically involves multi-step organic reactions. The starting materials often include benzene derivatives with appropriate substituents. Common synthetic routes may involve:
Halogenation: Introduction of chlorine and fluorine atoms to the benzene ring through electrophilic aromatic substitution reactions.
Friedel-Crafts Alkylation: Attachment of the difluorophenylmethyl group to the benzene ring using catalysts like aluminum chloride.
Trifluoromethylation: Introduction of the trifluoromethyl group using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dichloro-4-(difluorophenylmethyl)-3-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: Conversion of the compound to more oxidized forms using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the halogen atoms to form less substituted benzene derivatives using reducing agents like lithium aluminum hydride.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of less halogenated benzene derivatives.
Substitution: Formation of benzene derivatives with different substituents.
Aplicaciones Científicas De Investigación
1,2-Dichloro-4-(difluorophenylmethyl)-3-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,2-Dichloro-4-(difluorophenylmethyl)-3-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The presence of multiple halogen atoms can enhance its binding affinity and specificity to these targets. The compound may exert its effects through pathways involving oxidative stress, inhibition of enzyme activity, or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Dichloro-4-(trifluoromethyl)benzene
- 1,2-Dichloro-4-fluoro-5-nitrobenzene
- 1,2-Dichloro-4,5-diaminobenzene
Uniqueness
1,2-Dichloro-4-(difluorophenylmethyl)-3-(trifluoromethyl)benzene is unique due to the combination of difluorophenylmethyl and trifluoromethyl groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where such properties are desired.
Propiedades
Número CAS |
80164-95-0 |
|---|---|
Fórmula molecular |
C14H7Cl2F5 |
Peso molecular |
341.1 g/mol |
Nombre IUPAC |
1,2-dichloro-4-[difluoro(phenyl)methyl]-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H7Cl2F5/c15-10-7-6-9(11(12(10)16)14(19,20)21)13(17,18)8-4-2-1-3-5-8/h1-7H |
Clave InChI |
VNRQJXMVVPITGO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=C(C(=C(C=C2)Cl)Cl)C(F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



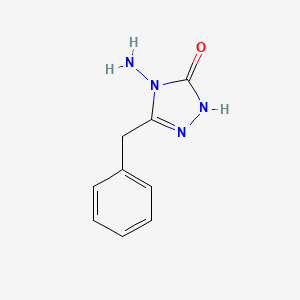
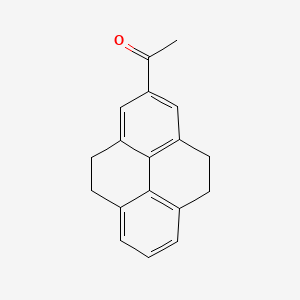
![(1S,4S)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one](/img/structure/B14432101.png)
![4-Acetamido[1,1'-biphenyl]-3-yl dihydrogen phosphate](/img/structure/B14432103.png)
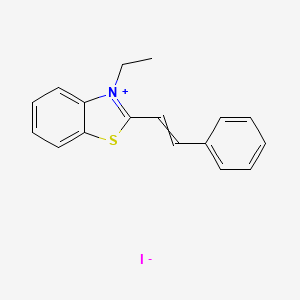
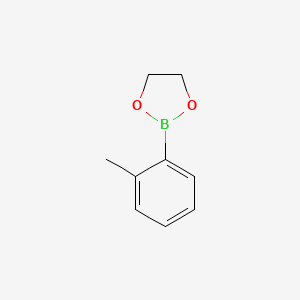

![3-[(E)-(2-Hydroperoxypropan-2-yl)diazenyl]propanenitrile](/img/structure/B14432127.png)
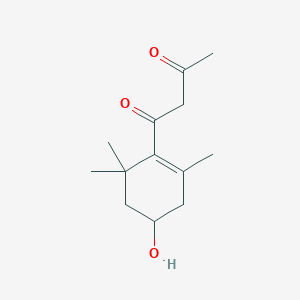
![2-[(6-Nitro-1,3-benzothiazol-2-yl)amino]ethan-1-ol](/img/structure/B14432146.png)
![N-Butyl-N-({[(naphthalen-1-yl)methyl]sulfanyl}methyl)butan-1-amine](/img/structure/B14432151.png)

![4,4'-[Propane-1,3-diylbis(methylazanediyl)]dibenzaldehyde](/img/structure/B14432167.png)
